copper(1+);prop-2-ynyl butanoate

Description

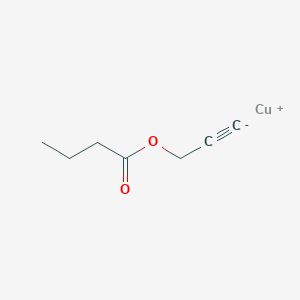

The parent ester, prop-2-ynyl butanoate, features a terminal alkyne (propargyl) group bonded to a butanoate moiety. Key physical properties include a boiling point of 156°C, density of 0.950 g/mL, and refractive index of 1.426 . However, direct studies on this copper complex are absent in the provided evidence, necessitating inferences from analogous compounds.

Properties

CAS No. |

112251-59-9 |

|---|---|

Molecular Formula |

C7H9CuO2 |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

copper(1+);prop-2-ynyl butanoate |

InChI |

InChI=1S/C7H9O2.Cu/c1-3-5-7(8)9-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |

InChI Key |

VURVWSKYVHKBMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC#[C-].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);prop-2-ynyl butanoate can be synthesized through the reaction of copper(I) chloride with prop-2-ynyl butanoate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for various applications.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);prop-2-ynyl butanoate undergoes several types of chemical reactions, including:

Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

Reduction: Copper(II) can be reduced back to copper(I) using appropriate reducing agents.

Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Copper(1+);prop-2-ynyl butanoate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of copper(1+);prop-2-ynyl butanoate involves the interaction of copper ions with various molecular targets. Copper ions can act as cofactors in enzymatic reactions, influence redox processes, and interact with cellular components to exert biological effects. The prop-2-ynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Butyl Butanoate

- Structure: Butyl ester of butanoic acid (C₈H₁₆O₂).

- Applications: Flavoring Agent: A major volatile in Fuji apples, contributing to fruity aromas . Nematicidal Activity: Exhibits strong activity against Meloidogyne javanica (root-knot nematodes) and inhibits egg hatching .

- Volatility: Higher volatility than prop-2-ynyl butanoate (lower boiling point ~121°C vs. 156°C), making it more suitable for fragrance applications .

- Stability: Non-treated apples show stable off-flavor levels (e.g., butyl butanoate) during storage, unlike 1-MCP-treated variants .

Ethyl Butanoate

- Structure: Ethyl ester of butanoic acid (C₆H₁₂O₂).

- Applications :

- Behavior in Mixtures: Partitions into early distillation fractions, influenced by ethanol concentration and copper interactions .

Phenyl Ethyl 3-Methyl Butanoate

- Structure: Phenethyl ester of 3-methylbutanoic acid (C₁₃H₁₈O₂).

- Applications: Fragrance Component: Used in essential oils and perfumery due to its floral notes .

- Molecular Weight : Similar to drimane sesquiterpenes (e.g., Drim-8(12)-ene), but distinct in functional groups and applications .

Physicochemical and Functional Comparisons

Research Findings and Limitations

- Nematicidal Activity: Butyl butanoate’s efficacy against nematodes suggests prop-2-ynyl butanoate derivatives (e.g., copper salts) could exhibit enhanced activity due to copper’s biocidal properties.

- Copper Interactions: Copper in distillation systems reacts with fatty acids to form volatile byproducts . This reactivity may extend to copper(I) salts of butanoates, influencing stability or catalytic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.